molecular formula C19H13ClF3NO3 B2491486 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide CAS No. 831187-04-3

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B2491486
CAS No.: 831187-04-3
M. Wt: 395.76
InChI Key: WULMRPYXZGFIRL-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is a furan-2-carboxamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl substituent at the furan 5-position and an N-(2-methoxyphenyl) group. Its molecular formula is C₁₉H₁₄ClF₃NO₃, with a molecular weight of 405.77 g/mol.

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3NO3/c1-26-16-5-3-2-4-14(16)24-18(25)17-9-8-15(27-17)12-10-11(19(21,22)23)6-7-13(12)20/h2-10H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULMRPYXZGFIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the furan ring through a cyclization reaction, followed by the introduction of the chloro and trifluoromethyl groups via electrophilic aromatic substitution. The final step involves the coupling of the furan derivative with 2-methoxyaniline under appropriate conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of furan derivatives, including those similar to 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide. Research indicates that compounds with furan moieties exhibit antiproliferative effects against various cancer cell lines. For instance, benzo[b]furan derivatives showed selective antiproliferative activity, indicating that structural modifications can enhance efficacy against specific cancer types .

  • Case Study : One study demonstrated that a benzo[b]furan derivative exhibited up to a tenfold increase in potency compared to standard treatments like Combretastatin-A4 across multiple human cancer cell lines . This suggests that the introduction of specific substituents, such as trifluoromethyl groups, may further optimize the biological activity of related compounds.

Antibacterial Activity

Fluorinated compounds, including those similar to 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide, have shown promising antibacterial properties. Studies indicate that fluorinated imines and hydrazones demonstrate significant in vitro activity against various strains of bacteria, including resistant strains .

  • Case Study : A fluorinated compound was reported to possess a half-maximal inhibition constant (IC50) of 5.6 µM against certain bacterial enzymes, suggesting a mechanism of action through enzymatic inhibition . This highlights the potential for developing new antibacterial therapies based on the structural characteristics of trifluoromethyl-substituted compounds.

Synthesis Methodologies

The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide can be approached through various chemical reactions involving furan derivatives and amine coupling strategies. A common method involves:

  • Step 1 : Formation of the furan ring via cyclization reactions.
  • Step 2 : Introduction of the chloro and trifluoromethyl groups through electrophilic aromatic substitution.
  • Step 3 : Coupling with the methoxyphenyl amine to yield the final carboxamide product.

This multi-step synthesis allows for the introduction of diverse functional groups that can enhance biological activity or alter physical properties for specific applications in drug development.

Potential Therapeutic Uses

Given its structural features, 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide has potential therapeutic applications in:

  • Cancer Treatment : Due to its demonstrated antiproliferative properties, further research could lead to its development as a novel anticancer agent targeting specific tumor types.
  • Antibacterial Agents : The antibacterial properties suggest possible use in treating infections caused by resistant bacterial strains.

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50/Effective Concentration
Benzo[b]furan DerivativeAnticancerVarious Human Cancer LinesUp to 0.01 µM
Fluorinated CompoundAntibacterialPseudomonas aeruginosa5.6 µM

Mechanism of Action

The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

(a) 5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide (Compound B)
  • Key Difference : Lacks the trifluoromethyl group at the phenyl 5-position.
  • Compound B’s molecular weight is 343.77 g/mol, significantly lower than Compound A’s 405.77 g/mol .
(b) N-[2-Chloro-5-(trifluoromethyl)phenyl] Acetamide Derivatives (Compound C)
  • Example : 2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide.
  • Key Difference : Replaces the furan-carboxamide core with a thiadiazole-sulfanyl-acetamide scaffold.
  • Molecular weight (553.98 g/mol) is higher due to the sulfur-rich structure .

Functional Group Modifications on the Furan Ring

(a) 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide (Compound D)
  • Key Difference : Features a nitro group at the furan 5-position instead of a substituted phenyl group.
  • Reported in trypanocidal studies with 67% yield in synthesis .
(b) Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (Compound E)
  • Key Difference : Substitutes the carboxamide with a methyl ester and introduces a nitro group on the phenyl ring.
  • Impact : The ester group improves solubility in organic solvents but reduces hydrogen-bonding capacity. Synthesized via Meerwein arylation (14% yield), with structural confirmation by XRD and NMR .

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield
A C₁₉H₁₄ClF₃NO₃ 405.77 Cl, CF₃, OMe N/A
B C₁₈H₁₄ClNO₃ 343.77 Cl, OMe N/A
D C₁₂H₈F₃N₂O₃ 285.20 NO₂, CF₃ 67%
E C₁₂H₈FNO₅ 265.19 NO₂, F, COOMe 14%

Biological Activity

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and related case studies.

  • Molecular Formula : C27H26ClF3N2O3
  • Molecular Weight : 518.96 g/mol
  • CAS Number : 496786-17-5

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer effects. Several studies have indicated that it exhibits cytotoxic properties against various cancer cell lines.

Anticancer Activity

The compound has shown promising results in vitro against several cancer types:

  • Cell Lines Tested :
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)
    • Human acute monocytic leukemia (U-937)
  • Cytotoxicity Results :
    • The compound demonstrated an IC50 value in the micromolar range against MCF-7 cells, indicating significant antiproliferative activity.
    • Comparative studies revealed that it performed better than some standard chemotherapeutics like doxorubicin in specific assays .
  • Mechanism of Action :
    • Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, which is a crucial mechanism for anticancer agents.
    • Western blot analysis showed increased expression of p53 and caspase-3 cleavage, suggesting activation of apoptotic pathways .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity and potential therapeutic applications of the compound:

StudyFindings
Flynn et al. (2023)Demonstrated significant antiproliferative activity against MCF-7 with an IC50 value comparable to Tamoxifen. The introduction of methoxy groups enhanced activity.
MDPI Study (2020)Reported that similar compounds with structural modifications yielded improved cytotoxicity against leukemia cell lines, suggesting a structure-activity relationship.
ACS Publications (2017)Investigated the inhibition of Mycobacterium growth, indicating broader antimicrobial potential beyond anticancer applications.

Structural Analysis and Modifications

The structural characteristics of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide contribute significantly to its biological activity. Modifications such as halogen substitutions have been shown to affect potency, emphasizing the importance of chemical structure in drug design.

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